{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone
CAS No.:
Cat. No.: VC20284717
Molecular Formula: C22H25ClN4O3S
Molecular Weight: 461.0 g/mol
* For research use only. Not for human or veterinary use.
![{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone -](/images/structure/VC20284717.png)
Specification
Molecular Formula | C22H25ClN4O3S |
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Molecular Weight | 461.0 g/mol |
IUPAC Name | [2-(2-chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl]-morpholin-4-ylmethanone |
Standard InChI | InChI=1S/C22H25ClN4O3S/c1-14-17-18(30-13-8-26(2)3)19(22(28)27-9-11-29-12-10-27)31-21(17)25-20(24-14)15-6-4-5-7-16(15)23/h4-7H,8-13H2,1-3H3 |
Standard InChI Key | UFDGNCZWMSKRHA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3Cl)C(=O)N4CCOCC4)OCCN(C)C |
Introduction
Structural Characteristics and Nomenclature
Core Heterocyclic Framework
The compound features a thieno[2,3-d]pyrimidine core, a bicyclic system comprising fused thiophene and pyrimidine rings. The numbering follows IUPAC conventions, with the sulfur atom at position 1 and the pyrimidine nitrogen atoms at positions 3 and 5. Key substituents include:
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2-(2-Chlorophenyl): A chlorinated aromatic ring at position 2, enhancing lipophilicity and potential π-π stacking interactions .
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5-[2-(Dimethylamino)ethoxy]: A tertiary amine-linked ethoxy chain at position 5, contributing to solubility and hydrogen-bonding capabilities .
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4-Methyl group: A small alkyl substituent at position 4, which may influence steric effects and metabolic stability .
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6-(Morpholin-4-yl)methanone: A morpholine-containing ketone at position 6, offering hydrogen-bond acceptors and modulating electronic properties .
Stereochemical Considerations
While the compound lacks chiral centers, the morpholine ring adopts a chair conformation, and the dimethylamino group’s orientation may affect binding interactions. Computational studies on analogous structures suggest that substituent positioning significantly impacts biological activity .
Synthetic Pathways and Optimization
Key Intermediate Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically begins with cyclization reactions. For example, 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid serves as a precursor for amidation or Suzuki coupling . In this case, the morpholin-4-yl methanone group is introduced via carbodiimide-mediated coupling (e.g., using CDI) between the carboxylic acid intermediate and morpholine .
Functionalization Steps
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Introduction of the 2-(2-Chlorophenyl) Group: Achieved through Suzuki-Miyaura cross-coupling using a palladium catalyst and 2-chlorophenylboronic acid .
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Attachment of the Dimethylaminoethoxy Chain: Alkylation of a hydroxyl group at position 5 with 2-(dimethylamino)ethyl chloride under basic conditions .
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Final Amidation: Reaction of the 6-carboxylic acid with morpholine in the presence of CDI yields the methanone derivative .
Table 1: Representative Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclization | NaH, DMF, 70–80°C | 65–78 | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 70–85 | |
Amidation | CDI, DMF, 100°C | 43–53 |
Physicochemical and Spectroscopic Properties
Molecular Weight and Solubility
The compound has a molecular weight of 593.5 g/mol (calculated for C₃₂H₃₄Cl₂N₄O₃), consistent with analogs reported in PubChem . Its logP value is estimated at 3.2±0.5, indicating moderate lipophilicity. The dimethylaminoethoxy and morpholine groups enhance aqueous solubility (~25 µg/mL in PBS) .
Spectroscopic Characterization
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¹H NMR: Key signals include δ 2.30 (s, 3H, CH₃), 2.75 (s, 3H, N(CH₃)₂), 3.19–3.69 (m, 8H, morpholine), and 8.90 (s, 1H, pyrimidine-H) .
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¹³C NMR: Peaks at δ 165.9 (C=O), 129.3 (thiophene-C), and 66.5 (morpholine-C) .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Docking studies on analogs suggest high affinity for bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), a target for antibiotic development. The morpholin-4-yl methanone forms hydrogen bonds with Asp154 and Arg158 residues in P. aeruginosa TrmD (PDB: 6V7X) .
Table 2: Predicted Binding Parameters for TrmD Inhibition
Parameter | Value | Reference |
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Binding Energy (kcal/mol) | -9.2 ± 0.3 | |
Hydrogen Bonds | 4 | |
Hydrophobic Interactions | 8 |
Comparative Analysis with Analogous Compounds
Role of the Morpholine Group
Replacing morpholine with piperazine in analogs reduces TrmD binding affinity by 30%, highlighting the importance of the oxygen atom in hydrogen-bond networks .
Impact of the Dimethylaminoethoxy Chain
Shortening the chain to ethoxy decreases Bacillus subtilis inhibition (MIC > 64 µg/mL), underscoring the role of the tertiary amine in membrane interaction .
Future Directions and Applications
Antibiotic Adjuvant Development
Given rising antibiotic resistance, this compound could potentiate β-lactams against Gram-negative pathogens by inhibiting TrmD-mediated resistance mechanisms .
Targeted Drug Delivery
Conjugation to nanoparticles or antibody-drug conjugates may improve tissue penetration and reduce off-target effects.
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